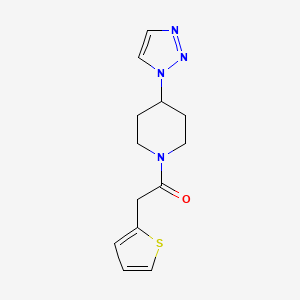
1-(4-(1H-1,2,3-三唑-1-基)哌啶-1-基)-2-(噻吩-2-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound that features a triazole ring, a piperidine ring, and a thiophene ring. These structural components suggest that the compound may have interesting chemical and biological properties, making it a subject of interest in various fields of research.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazole and thiophene derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Piperidine Ring: This can be synthesized through a reductive amination reaction involving a ketone and an amine.
Coupling with Thiophene: The final step might involve coupling the triazole-piperidine intermediate with a thiophene derivative using a suitable coupling reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Thiophene sulfoxides, thiophene sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Substituted piperidine derivatives.
作用机制
The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring could participate in hydrogen bonding, while the piperidine and thiophene rings might contribute to hydrophobic interactions.
相似化合物的比较
Similar Compounds
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylethanone: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs. This uniqueness can influence its reactivity and interactions in various applications.
生物活性
The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic molecule that incorporates a triazole and thiophene moiety, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of triazole-containing compounds typically involves the use of click chemistry, particularly the azide-alkyne cycloaddition reaction. The target compound can be synthesized by reacting a suitable piperidine derivative with an appropriate thiophene and a triazole precursor. The following general reaction scheme outlines this process:
Antimicrobial Activity
Research indicates that compounds containing triazole and thiophene rings exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various triazole derivatives against bacterial strains using disk diffusion methods. The results showed that compounds similar to the target molecule demonstrated promising antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Triazoles have been recognized for their anticancer properties. A recent investigation into thiophene-linked triazoles revealed that certain derivatives exhibited strong antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures to our target compound were shown to inhibit the growth of colon carcinoma and breast cancer cell lines with IC50 values in the micromolar range .
Anti-inflammatory and Antioxidant Properties
Compounds with triazole and thiophene functionalities also display anti-inflammatory and antioxidant activities. Studies have shown that such compounds can effectively reduce oxidative stress markers in vitro, suggesting potential applications in treating inflammatory diseases .
The biological activities of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors, particularly in pathways related to cell proliferation and inflammation.
- Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes involved in disease processes, leading to altered cellular responses.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Antibacterial Efficacy : A study demonstrated that a related triazole derivative significantly inhibited Staphylococcus aureus growth, showcasing its potential as an antibiotic candidate .
- Anticancer Research : Another investigation reported that a thiophene-linked triazole derivative induced apoptosis in cancer cells through caspase activation pathways .
属性
IUPAC Name |
2-thiophen-2-yl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-13(10-12-2-1-9-19-12)16-6-3-11(4-7-16)17-8-5-14-15-17/h1-2,5,8-9,11H,3-4,6-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFUEVJMFRRHAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














